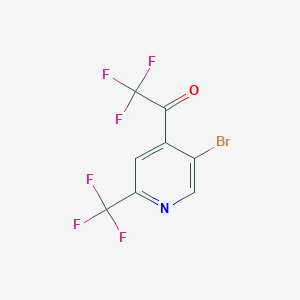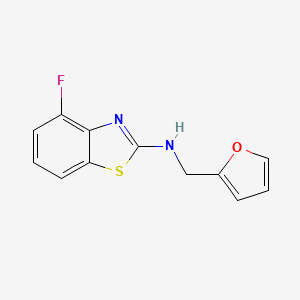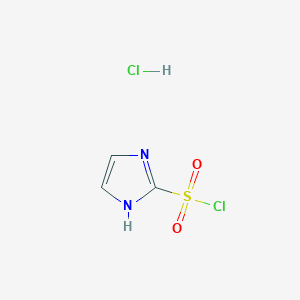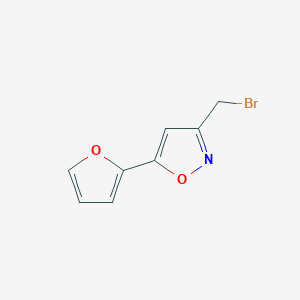![molecular formula C7H6BrN3 B1443739 2-ブロモ-6-メチル-5H-ピロロ[2,3-b]ピラジン CAS No. 1228450-58-5](/img/structure/B1443739.png)
2-ブロモ-6-メチル-5H-ピロロ[2,3-b]ピラジン
概要
説明
2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
科学的研究の応用
2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Due to its diverse biological activities, it is investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory agents.
作用機序
Target of Action
The primary targets of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine interacts with its kinase targets by forming an essential hydrogen bond with the kinase hinge region . This interaction results in the inhibition of kinase activity, thereby modulating the phosphorylation state of the substrate proteins .
Biochemical Pathways
The inhibition of kinase activity by 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine affects various biochemical pathways. These pathways are primarily involved in cell cycle progression, apoptosis, and differentiation . The exact downstream effects depend on the specific kinases that are inhibited and the cellular context.
Result of Action
The molecular and cellular effects of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine’s action are primarily due to the inhibition of kinase activity. This can lead to altered cell cycle progression, apoptosis, and differentiation, depending on the specific kinases that are inhibited .
Action Environment
The action, efficacy, and stability of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C
生化学分析
Biochemical Properties
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine plays a significant role in biochemical reactions, particularly in kinase inhibition. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This process is crucial for regulating various cellular activities. The compound interacts with kinases by inhibiting their activity, which can affect cell signaling pathways and cellular functions .
Cellular Effects
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting kinase activity, the compound can alter the phosphorylation status of proteins, leading to changes in cell signaling and gene expression. This can result in modifications in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with kinases. The compound binds to the active site of the kinase enzyme, preventing the transfer of phosphate groups to substrates. This inhibition can lead to a decrease in the phosphorylation of target proteins, affecting various cellular processes. Additionally, the compound may influence gene expression by altering the activity of transcription factors that are regulated by phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of kinase activity and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as kinase inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular functions, and potential damage to tissues and organs .
Metabolic Pathways
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. By inhibiting kinase activity, the compound can alter the phosphorylation status of enzymes involved in metabolic processes, leading to changes in their activity and overall metabolic regulation .
Transport and Distribution
The transport and distribution of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function .
Subcellular Localization
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
準備方法
The synthesis of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves several steps:
Cyclization: The initial step often involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyrazine core.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
化学反応の分析
2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The pyrrolo[2,3-b]pyrazine core can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-bromosuccinimide for bromination, methyl iodide for methylation, and various nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.
類似化合物との比較
2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
- 2-Bromo-5-(4-methylphenyl)sulfonyl-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-7-iodo-5-(4-methylphenyl)sulfonyl-5H-pyrrolo[2,3-b]pyrazine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity.
特性
IUPAC Name |
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-7(10-4)9-3-6(8)11-5/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYLZUNWOJNSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester](/img/structure/B1443659.png)
![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)
![7-Boc-2,7-diazabicyclo[4.2.0]octane](/img/structure/B1443662.png)

![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1443667.png)
![8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid](/img/structure/B1443668.png)
![2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester](/img/structure/B1443671.png)
![tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1443672.png)


![Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443675.png)



